molecular formula C17H14N2O6S B2816345 N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-46-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B2816345
CAS No.: 899955-46-5
M. Wt: 374.37
InChI Key: MWRUTLYBLSMQIO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a synthetic compound featuring a saccharin-derived moiety (1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) linked via a propanamide chain to a benzo[d][1,3]dioxol-5-yl group. The compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic profiles in drug discovery, particularly for targeting inflammatory or oncological pathways .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c1-10(16(20)18-11-6-7-13-14(8-11)25-9-24-13)19-17(21)12-4-2-3-5-15(12)26(19,22)23/h2-8,10H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRUTLYBLSMQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)N3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with benzo[d]isothiazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis typically involves alkylation of saccharin salts with halo-intermediates in DMF, achieving high yields (e.g., 96.3% for acetonitrile derivative) under optimized conditions .

Key Observations :

  • The saccharin core contributes to broad-spectrum activity, with acetonitrile and ester derivatives showing potent anticancer and anti-inflammatory effects .
  • The benzodioxole group in the target compound may enhance CNS penetration, though direct activity data are lacking.
Physicochemical Properties

Critical physicochemical parameters influence drug-likeness:

Compound Melting Point (°C) LogP (Predicted) Aqueous Solubility (mg/mL) Spectral Data (IR, NMR)
Target Compound Not reported 2.8 (est.) Low (benzodioxole lipophilicity) Similar to
Acetonitrile derivative (2) 146–146.3 1.2 Moderate IR: 2240 cm⁻¹ (C≡N); NMR: δ 4.3 (CH₂)
Ethyl acetate derivative (3b) 98–100 1.8 Low IR: 1730 cm⁻¹ (C=O); NMR: δ 1.2 (CH₃)
Trifluoromethylphenyl analogue Not reported 3.5 (est.) Very low MS: m/z 466 [M+Na]⁺

Key Observations :

  • The benzodioxole group likely increases LogP compared to aliphatic substituents, favoring membrane permeability but reducing solubility .
  • Spectroscopic data (e.g., IR, NMR) align with structural motifs, confirming successful synthesis .

Q & A

Q. Table: Structural Analogues and Activity

CompoundModificationIC50 (μM)Target
ParentNone1.2EGFR
Analog 15-Methoxy0.8EGFR
Analog 25-Fluoro3.4EGFR

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the isothiazolone ring .
  • Solvent: Lyophilize or store in DMSO-d6 for NMR stability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Answer:

  • Core Modifications:
    • Replace benzo[d]isothiazol-3-one with benzothiazole to enhance electron-withdrawing effects .
    • Introduce sulfonamide groups at the propanamide chain to improve solubility .
  • Side Chain Optimization:
    • Alkyl or aryl substitutions on the dioxolane ring modulate logP values .

Example SAR Findings:

DerivativeModificationBioactivity (Fold Change)
D1–OCH32.5× (Anticancer)
D2–CF31.8× (Antimicrobial)

Basic: What computational tools are recommended for preliminary docking studies?

Answer:

  • Software: AutoDock Vina or Schrödinger Suite for binding pose prediction .
  • Databases: PDB for target structures (e.g., 1M17 for EGFR kinase) .
  • Parameters: Adjust van der Waals radii for sulfur atoms in the isothiazolone ring .

Advanced: How can metabolomic profiling identify off-target effects in vivo?

Answer:

  • LC-MS/MS: Quantifies metabolites in plasma or liver homogenates .
  • Pathway Analysis: Tools like MetaboAnalyst link metabolites to pathways (e.g., glutathione depletion) .
  • Dose-Response: Correlate metabolite levels with toxicity thresholds (e.g., ALT/AST elevation) .

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